molecular formula C13H19NO B7775694 N-(1-adamantyl)acrylamide CAS No. 5354-87-0

N-(1-adamantyl)acrylamide

Cat. No. B7775694
CAS RN: 5354-87-0
M. Wt: 205.30 g/mol
InChI Key: PBTMWGMSOKDCRP-UHFFFAOYSA-N
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Description

“N-(1-adamantyl)acrylamide” is a synthetic organic compound that belongs to the class of adamantane derivatives . It is a hydrophobic monomer forming a water-soluble inclusion complex with statistically methylated-β-cyclodextrin .


Synthesis Analysis

N-(1-adamantyl)acrylamide has been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .


Molecular Structure Analysis

The molecular formula of N-(1-adamantyl)acrylamide is C13H19NO, and its molecular weight is 205.30 . The structure of N-(1-adamantyl)acrylamide contains total 36 bond(s); 17 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), and 1 secondary amide(s) (aliphatic) .


Chemical Reactions Analysis

N-(1-adamantyl)acrylamide has been used in the synthesis of highly crosslinked macroporous amphiphilic N-adamantyl-functionalized mixed-mode acrylamide-based monolithic stationary phases for capillary electrochromatography .


Physical And Chemical Properties Analysis

N-(1-adamantyl)acrylamide is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .

Scientific Research Applications

  • Capillary Electrochromatography Applications : N-(1-adamantyl)acrylamide is used in the synthesis of mixed-mode acrylamide-based monolithic stationary phases for capillary electrochromatography (CEC). It forms a water-soluble inclusion complex with statistically methylated-β-cyclodextrin, which aids in the reversed- and normal-phase mode of CEC with both polar and non-polar analytes (Al-Massaedh & Pyell, 2013).

  • Formation of Physical Hydrogels : N-(1-adamantyl)acrylamide is used to create hydrogels via host−guest interactions of β-cyclodextrin polymers and copolymers. These hydrogels' viscosity can be influenced by various factors like concentration, carbon spacer chain length, pH value, or β-cyclodextrin polymer conformation (Koopmans & Ritter, 2008).

  • Breast Cancer Research : In breast cancer cell studies, adamantyl antiestrogens derived from N-(1-adamantyl)acrylamide displayed a range of efficacies and potencies as antiproliferative agents. These compounds, with varying structures, showed significant differences in activity, highlighting the importance of structural modifications in drug development (Min et al., 2017).

  • 3D Cell Culture Applications : N-(1-adamantyl)acrylamide is utilized in the synthesis of self-assembled supramolecular hybrid hydrogel materials for 3D cell culture. These hydrogels, formed through host-guest interaction, have shown good cytocompatibility and have been successfully used as scaffolds for various cell cultures (Ren et al., 2020).

  • Drug Delivery and Polymer Science : It plays a role in controlling the association of polymers for drug delivery. For example, it's used in hydrophobically modified poly(N-isopropylacrylamide) where its complexation with cyclodextrin polymers triggers thermosensitive properties, important in targeted drug delivery and other polymer-based applications (Wintgens et al., 2005).

  • Photopolymerization and Material Properties : The monomer 1-adamantyl acrylate, related to N-(1-adamantyl)acrylamide, has been studied for its photopolymerization characteristics, showing potential for applications in materials with reduced polymerization shrinkage and higher thermal stability (Wang et al., 2012).

  • Wettability Control in Surface Chemistry : N-(1-adamantyl)acrylamide-modified surfaces have been explored for controlling surface wettability. This is significant in the development of smart surfaces and materials, especially in biomedical applications (Shi et al., 2013).

Mechanism of Action

While the specific mechanism of action for N-(1-adamantyl)acrylamide is not well-documented, it’s worth noting that acrylamide, a related compound, has been associated with neurotoxicity .

Future Directions

N-(1-adamantyl)acrylamide and similar compounds have been identified as designer drugs in illegal products . This suggests potential future directions in the study of these compounds, particularly in relation to their effects and mechanisms of action .

properties

IUPAC Name

N-(1-adamantyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTMWGMSOKDCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968299
Record name N-(Adamantan-1-yl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)acrylamide

CAS RN

19026-83-6, 5354-87-0
Record name NSC169441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC140711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Adamantan-1-yl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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